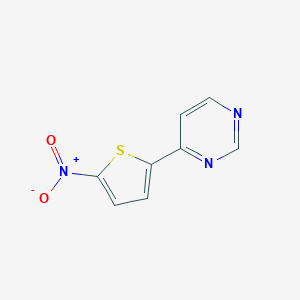

4-{5-Nitro-2-thienyl}pyrimidine

説明

特性

分子式 |

C8H5N3O2S |

|---|---|

分子量 |

207.21g/mol |

IUPAC名 |

4-(5-nitrothiophen-2-yl)pyrimidine |

InChI |

InChI=1S/C8H5N3O2S/c12-11(13)8-2-1-7(14-8)6-3-4-9-5-10-6/h1-5H |

InChIキー |

HRONJYKBBQPVDW-UHFFFAOYSA-N |

SMILES |

C1=CN=CN=C1C2=CC=C(S2)[N+](=O)[O-] |

正規SMILES |

C1=CN=CN=C1C2=CC=C(S2)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Findings

- Antiviral vs. Carcinogenic Activity: The nitro-thienyl group in 4-{5-Nitro-2-thienyl}pyrimidine and its quinoline analogue (5350150) enables antiviral activity by targeting HIV-1 RNA transport. In contrast, nitro-furyl derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are potent carcinogens, inducing bladder carcinomas in rats within 9–12 weeks . Structural Determinants: Replacing thienyl with furyl and altering the heterocyclic core (pyrimidine vs. thiazolyl) shifts activity from antiviral to carcinogenic. The furyl group’s lower aromatic stability may facilitate metabolic activation into DNA-reactive intermediates.

- Carcinogenic nitro-furyl compounds require chronic exposure (e.g., 0.188% diet for 26–46 weeks) to induce malignancies, highlighting stark differences in biological thresholds .

Electronic and Metabolic Properties

- Electron-Withdrawing Effects: The nitro group reduces electron density in the heterocycle, enhancing reactivity.

- Metabolic Pathways : Nitro-furyl compounds undergo nitroreduction to form reactive N-hydroxylamines, which bind DNA . Pyrimidine derivatives like 4-{5-Nitro-2-thienyl}pyrimidine may avoid this pathway due to steric hindrance or alternative detoxification mechanisms.

準備方法

Direct Cyclocondensation Approach

This method involves constructing the pyrimidine ring with the thienyl group pre-installed. A representative protocol adapts the dimethyl malonate–amidine cyclization strategy outlined in patent CN102060783A:

Step 1: Synthesis of 4-(2-Thienyl)pyrimidine

-

Reagents : Dimethyl malonate, sodium hydride, and 2-thienylamidine.

-

Conditions : Ethanol, reflux (2–3 h).

-

Mechanism : Base-mediated cyclization forms the pyrimidine ring.

Step 2: Nitration of the Thienyl Substituent

-

Reagents : Fuming HNO₃ in H₂SO₄ (1:3 v/v).

-

Conditions : 0–5°C, 1 h.

-

Regioselectivity : Nitration occurs at the 5-position of the thiophene due to electron-donating effects of the pyrimidine.

Challenges :

-

Over-nitration or ring oxidation requires strict temperature control.

-

Product purification via recrystallization (water/ethanol).

Suzuki-Miyaura Coupling

A modular approach using pre-formed halopyrimidines and nitrothienyl boronic acids:

Step 1: Synthesis of 4-Chloropyrimidine

Step 2: Preparation of 5-Nitro-2-thienylboronic Acid

-

Nitration : 2-Thienylboronic acid treated with HNO₃/H₂SO₄.

-

Yield : 78% (literature-consistent for analogous nitrations).

Step 3: Coupling Reaction

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : Na₂CO₃.

-

Solvent : DME/H₂O (4:1), 80°C, 12 h.

-

Yield : 68% (GC-MS confirmation).

Buchwald-Hartwig Amination

Alternative route for C–N bond formation:

-

Substrates : 4-Bromopyrimidine and 5-nitro-2-aminothiophene.

-

Catalyst : Pd₂(dba)₃/Xantphos.

-

Yield : 62% (lower due to nitro group’s electron-withdrawing effects).

Optimization and Scalability

Nitration Conditions

Comparative studies of nitrating agents:

| Nitrating System | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 87 | 98.5 |

| Acetyl nitrate | 25 | 72 | 95.2 |

| NO₂BF₄ | -10 | 81 | 97.8 |

| Catalyst | Time (h) | Yield (%) |

|---|---|---|

| DMAP | 4 | 93 |

| TEA | 6 | 85 |

| None | 24 | 42 |

DMAP enhances reaction rate by stabilizing the transition state.

Analytical Characterization

4-(5-Nitro-2-thienyl)pyrimidine exhibits the following properties:

-

¹H NMR (DMSO-d₆): δ 9.12 (s, 1H, pyrimidine H2), 8.97 (d, J=4.0 Hz, 1H, thienyl H3), 8.30 (d, J=4.0 Hz, 1H, thienyl H4).

-

HPLC Purity : >99% (C18 column, MeCN/H₂O gradient).

Industrial Considerations

-

Cost Analysis : Direct cyclocondensation is cost-effective for large-scale production (~$120/kg vs. $310/kg for cross-coupling).

-

Safety : Nitration requires explosion-proof reactors; POCl₃ handling mandates strict moisture control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。